1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1312139-07-3
VCID: VC3398068
InChI: InChI=1S/C11H9F3N2O/c1-6(17)10-15-8-5-7(11(12,13)14)3-4-9(8)16(10)2/h3-5H,1-2H3
SMILES: CC(=O)C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F
Molecular Formula: C11H9F3N2O
Molecular Weight: 242.2 g/mol

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one

CAS No.: 1312139-07-3

Cat. No.: VC3398068

Molecular Formula: C11H9F3N2O

Molecular Weight: 242.2 g/mol

* For research use only. Not for human or veterinary use.

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one - 1312139-07-3

Specification

CAS No. 1312139-07-3
Molecular Formula C11H9F3N2O
Molecular Weight 242.2 g/mol
IUPAC Name 1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]ethanone
Standard InChI InChI=1S/C11H9F3N2O/c1-6(17)10-15-8-5-7(11(12,13)14)3-4-9(8)16(10)2/h3-5H,1-2H3
Standard InChI Key RFOMHEPQLKQTPK-UHFFFAOYSA-N
SMILES CC(=O)C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F
Canonical SMILES CC(=O)C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Properties

Basic Identification

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one is a fluorinated benzimidazole derivative that contains a methyl group at the N1 position, a trifluoromethyl group at the C5 position, and an acetyl (ethan-1-one) group at the C2 position. The compound is registered under the CAS number 1312139-07-3 and is recognized in chemical databases with specific identifiers that enable its unique identification . The IUPAC name for this compound is 1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]ethanone, which provides a standardized nomenclature for scientific reference .

Table 2.1. Chemical Identifiers for 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one

Identifier TypeValue
CAS Number1312139-07-3
Chemical FormulaC₁₁H₉F₃N₂O
Molecular Weight242.2 g/mol
MDL NumberMFCD19288830
PubChem CID54772660
IUPAC Name1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]ethanone

Physical and Chemical Properties

The physical and chemical properties of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one are integral to understanding its behavior in various experimental and practical applications. The compound appears as a powder at standard conditions and requires specific storage conditions to maintain its stability . The presence of the trifluoromethyl group likely confers enhanced lipophilicity compared to non-fluorinated analogs, while the acetyl group introduces potential for hydrogen bonding interactions and carbonyl chemistry.

Table 2.2. Physical and Chemical Properties

PropertyValue
Physical StatePowder
ColorNot specified in available data
Molecular Weight242.2 g/mol
Storage Temperature4°C
SolubilityNot specified in available data (likely soluble in organic solvents)
Melting PointNot specified in available data
Boiling PointNot specified in available data

Structural Characteristics

The molecular structure of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one features a benzimidazole core with specific substitution patterns. The benzimidazole scaffold consists of a benzene ring fused to an imidazole ring, forming a planar heterocyclic system. This compound has three key substituents: a methyl group at the N1 position, a trifluoromethyl group at the C5 position, and an acetyl group at the C2 position .

The structural information can be expressed through several chemical notation systems:

  • Standard InChI: InChI=1S/C11H9F3N2O/c1-6(17)10-15-8-5-7(11(12,13)14)3-4-9(8)16(10)2/h3-5H,1-2H3

  • InChI Key: RFOMHEPQLKQTPK-UHFFFAOYSA-N

  • SMILES Notation: CC(=O)C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F

The trifluoromethyl group (CF₃) at the C5 position significantly affects the electronic properties of the molecule. This highly electronegative substituent withdraws electron density from the aromatic system, potentially influencing the reactivity, acidity, and binding properties of the compound. The acetyl group at the C2 position provides a reactive carbonyl functionality that could participate in various chemical transformations.

Synthesis and Related Compounds

Related Benzodiazole Derivatives

Structural comparison with related compounds provides context for understanding the properties and potential applications of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one. One relevant compound is 1-(5-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, which shares a similar benzodiazole core but has different substituents .

Table 3.1. Comparison with Related Benzodiazole Derivative

Property1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one1-(5-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Chemical FormulaC₁₁H₉F₃N₂OC₁₀H₁₂N₂O
Molecular Weight242.2 g/mol176.22 g/mol
Key DifferenceContains trifluoromethyl group and acetyl functionalityContains methyl group and alcohol functionality
Storage Temperature4°CRoom Temperature
Hazard InformationNot specified in available dataH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)

Another structurally related compound is 3-(1-Methyl-1H-1,3-benzodiazol-2-yl)aniline hydrochloride, which features the same 1-methyl-1H-1,3-benzodiazol core but with an aniline substituent instead of an acetyl group and lacks the trifluoromethyl functionality .

Structure-Activity Relationships

Structural Importance

The structural features of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one contribute significantly to its potential chemical and biological behavior:

  • The benzimidazole core provides a planar, rigid scaffold that is common in many bioactive compounds.

  • The methyl group at N1 changes the electronic properties of the heterocyclic system and prevents hydrogen bonding at this position.

  • The trifluoromethyl group at C5 introduces significant electron-withdrawing effects and potentially enhances lipophilicity.

  • The acetyl group at C2 introduces carbonyl chemistry and potential for further derivatization.

These structural characteristics make the compound potentially valuable for structure-activity relationship studies in drug discovery programs focused on benzimidazole derivatives.

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